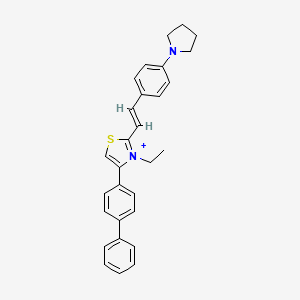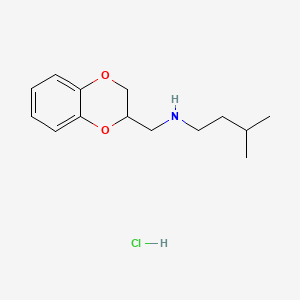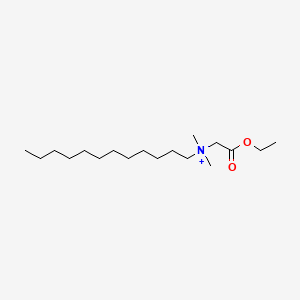
Prodeconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodeconium Bromide is a decamethylene derivative with neuromuscular blocking activity. It acts as a muscle relaxant of short action and belongs to the group of mixed blocking agents. Its complete effect in humans is obtained in 100 seconds and lasts for about 7 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prodeconium Bromide can be synthesized through a series of chemical reactions involving decamethylene and other reagents. The synthetic route typically involves the esterification of decamethylene with dimethylammonium derivatives, followed by bromination to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound Bromide involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Prodeconium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: This compound Bromide can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prodeconium Bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound Bromide is investigated for its neuromuscular blocking properties and potential therapeutic uses.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Prodeconium Bromide exerts its effects by blocking acetylcholine receptors at the neuromuscular junction. This inhibition prevents the depolarization of the motor endplate, leading to muscle relaxation. The compound’s molecular targets include nicotinic acetylcholine receptors, and its action involves the competitive binding to these receptors .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: Another neuromuscular blocking agent with a similar mechanism of action but different duration of effect.
Rocuronium: A non-depolarizing neuromuscular blocker with a longer duration of action compared to Prodeconium Bromide.
Uniqueness
This compound Bromide is unique due to its rapid onset and short duration of action, making it suitable for procedures requiring quick muscle relaxation. Its specific chemical structure also contributes to its distinct pharmacological profile .
Properties
CAS No. |
732180-79-9 |
|---|---|
Molecular Formula |
C28H58N2O6+2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium |
InChI |
InChI=1S/C28H58N2O6/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2/h7-26H2,1-6H3/q+2 |
InChI Key |
OKWOHDNJBYOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


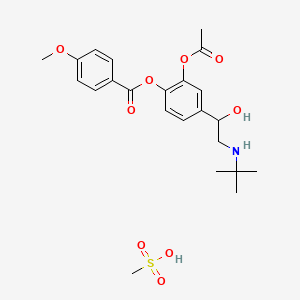
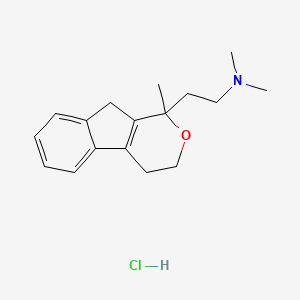
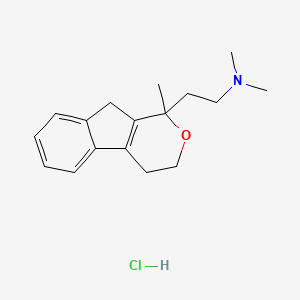

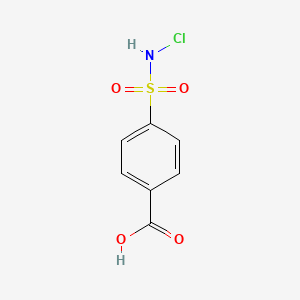
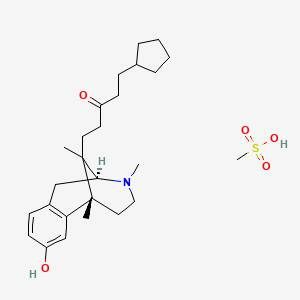
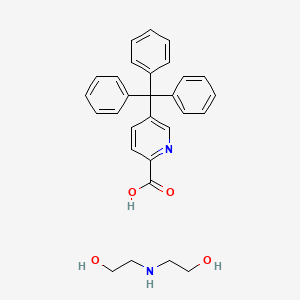
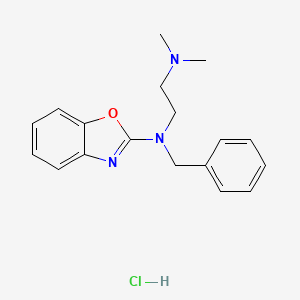
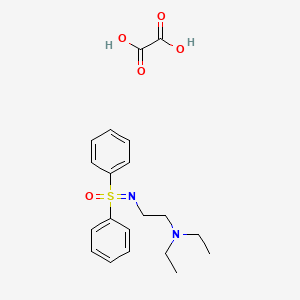
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3S,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1Z,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10859380.png)
